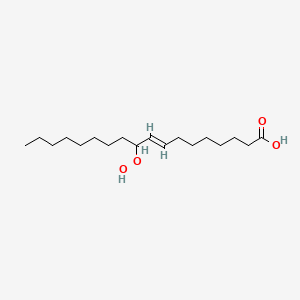
10-hydroperoxy-8E-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-hydroperoxy-8E-octadecenoic acid is a hydroperoxy fatty acid that is 10-hydroperoxy derivative of (8E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 10-hydroperoxy-8E-octadecenoate.
Applications De Recherche Scientifique
Enzymatic Transformation and Oxidation Processes
- Fatty acid dioxygenases can stereoselectively oxidize octadecenoic acids, producing hydroperoxy-E-octadecenoic acids with specific configurations influenced by the distance between hydroperoxide and carboxyl groups. These acids are substrates for various enzymes like cyclooxygenase-1, manganese lipoxygenase, and dioxygenases, demonstrating their role in enzymatic transformations in lipid metabolism (Oliw et al., 2011).
- Recombinant Escherichia coli cells expressing dioxygenase can effectively convert oleic acid to 10S-hydroxy-8(E)-octadecenoic acid. The presence of a chaperone enhances this conversion, indicating biotechnological applications in producing specific hydroxylated fatty acids (Kim et al., 2016).
Biochemical Characterization and Enzyme Specificity
- Linoleate dioxygenases exhibit specificity in oxygenating fatty acids, with variations in oxygenation influenced by amino acid residues at specific positions. This specificity is crucial for understanding the biochemical pathways in which these hydroperoxy acids are involved (Garscha & Oliw, 2009).
- The production of hydroperoxy acids like 10-hydroperoxy-8E-octadecenoic acid from various fatty acids by Pseudomonas aeruginosa highlights the enzyme's versatility and potential applications in producing specific oxidized fatty acids for research and industrial purposes (Martínez et al., 2010).
Metabolic Pathways and Microbial Activity
- Pseudomonas aeruginosa's ability to convert oleic acid to hydroxylated fatty acids like 10-hydroperoxy-8E-octadecenoic acid indicates a complex metabolic pathway involving multiple enzymes, which could be exploited for the synthesis of bioactive compounds (Estupiñán et al., 2014).
- Research on beetroot enzyme systems converting linoleate hydroperoxides to specific trihydroxy acids shows potential applications in studying and utilizing plant-based enzymatic reactions for the production of biologically active compounds (Hamberg & Olsson, 2011).
Bioconversion and Biotransformation
- The microbial isolate Pseudomonas aeruginosa can produce dihydroxy-octadecenoic acid from oleic acid, with 10-hydroperoxy-8E-octadecenoic acid as an intermediate. Understanding this bioconversion pathway can lead to novel methods for producing specific hydroxy fatty acids (Kim et al., 2000).
Propriétés
Nom du produit |
10-hydroperoxy-8E-octadecenoic acid |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(E)-10-hydroperoxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h12,15,17,21H,2-11,13-14,16H2,1H3,(H,19,20)/b15-12+ |
Clé InChI |
HTIQDCPWTUODDW-NTCAYCPXSA-N |
SMILES isomérique |
CCCCCCCCC(/C=C/CCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCCCCC(C=CCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
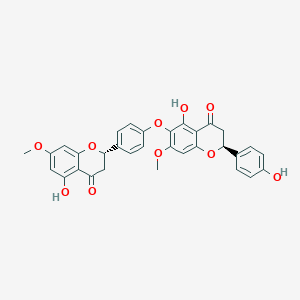
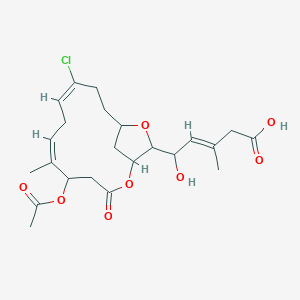
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
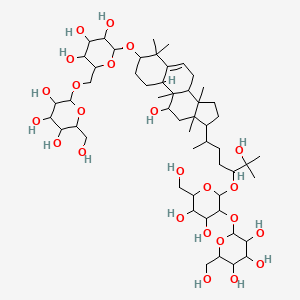
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
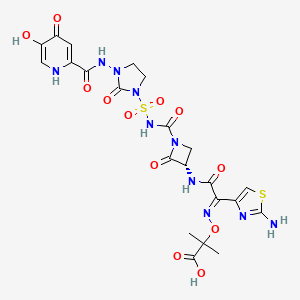
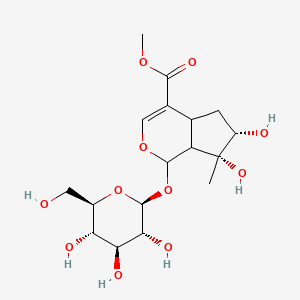
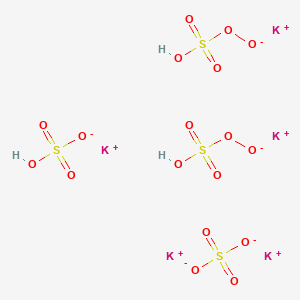
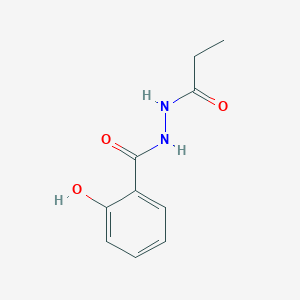
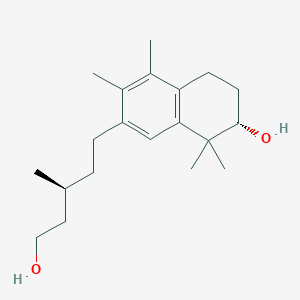
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)